2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Overview
Description
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5F4NO2 and a molecular weight of 223.12 g/mol . This compound is characterized by the presence of both fluorine and nitro functional groups, as well as a trifluoroethyl substituent on the benzene ring. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene typically involves the nitration of a fluorinated benzene derivative followed by the introduction of the trifluoroethyl group. One common method involves the nitration of 2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-4-nitrobenzene. This intermediate is then reacted with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and substitution reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The trifluoroethyl group can be oxidized to a carboxylic acid derivative using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-fluoro-4-amino-1-(2,2,2-trifluoroethyl)benzene.
Reduction: Formation of 2-fluoro-4-amino-1-(2,2,2-trifluoroethyl)benzene.
Oxidation: Formation of 2-fluoro-4-nitrobenzoic acid.
Scientific Research Applications
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
- 2-Fluoro-1,4-bis(trifluoromethyl)benzene
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
Uniqueness
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7-3-6(13(14)15)2-1-5(7)4-8(10,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZQAKMGVDNVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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